4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime is an organic compound classified as a naphthalene derivative, specifically containing a naphthalene moiety fused with a hydroxylated phenyl group and an oxime functional group. It has the chemical formula and is characterized by its unique structure that combines aromatic rings with functional groups that can participate in various chemical reactions. This compound is not yet approved for clinical use but has been studied for its potential interactions with biological targets, particularly as an estrogen receptor beta inhibitor .
The synthesis of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride. A practical method utilizes mineral water as a solvent, which enhances the reaction efficiency and yield. The general procedure includes:
The reaction proceeds through an addition-elimination mechanism, where the hydroxylamine attacks the carbonyl carbon of the aldehyde, forming an intermediate that subsequently loses water to yield the oxime . This method is notable for being environmentally friendly and economically viable due to the use of local resources.
The molecular structure of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime features:
4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions under which these reactions are carried out can significantly affect yields and product distribution.
The mechanism of action for 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime primarily involves its interaction with estrogen receptor beta. The compound has been shown to exhibit high affinity for this receptor, potentially mimicking natural ligands like genistein .
Upon binding to estrogen receptor beta, the compound may induce conformational changes that influence gene expression related to various physiological processes. This interaction highlights its potential as a therapeutic agent in conditions influenced by estrogen signaling.
4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime has potential scientific applications primarily in medicinal chemistry:
The synthesis of 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime employs a convergent strategy initiated by Vilsmeier-Haack formylation of 4-hydroxy-substituted naphthalene precursors. As delineated in recent literature, this begins with the conversion of 1-methoxynaphthalene to 4-methoxy-1-naphthaldehyde using phosphoryl oxychloride (POCl₃) in dimethylformamide (DMF) at 95°C for 4 hours, achieving yields of 55% after chromatographic purification [6]. Subsequent demethylation under acidic conditions generates the 4-hydroxy-1-naphthaldehyde intermediate. Crucially, this aldehyde is condensed with 4-hydroxyphenylacetyl chloride derivatives in a modified Friedel-Crafts acylation, forming the ketone backbone. The oxime functionality is introduced via refluxing with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol in the presence of triethylamine as a base catalyst, facilitating nucleophilic addition-elimination [2].
Key Mechanistic Insights:
Table 1: Synthetic Steps and Intermediates
| Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl₃, DMF, 95°C, 4h | 4-Methoxy-1-naphthaldehyde | 55 |
| 2 | Demethylation | BBr₃, CH₂Cl₂, −78°C to RT | 4-Hydroxy-1-naphthaldehyde | 89 |
| 3 | Friedel-Crafts acylation | 4-Hydroxyphenylacetyl chloride, AlCl₃, 0°C | Ketone intermediate | 76 |
| 4 | Oxime formation | NH₂OH·HCl, EtOH, Δ, 3h | Target oxime | 92 |
The oxime functionality in 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime exists as stable E/Z stereoisomers due to restricted rotation around the C=N bond. Separation leverages differential solubility and crystallization kinetics. The Z-isomer preferentially crystallizes from ethanolic solutions at 4°C due to its lower dipole moment (2.1 D vs. E-isomer’s 3.8 D), which reduces intermolecular electrostatic repulsion in the solid state [2] [7]. For enhanced resolution, preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively separates isomers using an isocratic hexane/isopropanol (85:15) mobile phase. Nuclear magnetic resonance (NMR) spectroscopy confirms configurations: The Z-isomer exhibits a downfield hydroxyimino (═N–OH) signal at δ 11.2 ppm (CDCl₃), while the E-isomer resonates at δ 10.8 ppm due to intramolecular hydrogen bonding with the naphthyl oxygen [7] [9].
Stereochemical Influence:
Protection of the phenolic –OH group is essential during electrophilic steps to prevent quinone formation or oxidative coupling. Two primary strategies are employed:
Table 2: Protective Group Performance Comparison
| Protective Group | Installation Reagent | Deprotection Reagent | Stability | Deprotection Yield (%) |
|---|---|---|---|---|
| TBDPS | TBDPS-Cl, imidazole | TBAF, THF, 25°C | Stable below pH 10; resists AlCl₃ | 97 |
| Methyl | CH₃I, K₂CO₃, acetone | BBr₃, CH₂Cl₂, −78°C | Base-stable; cleaved by strong acids | 89 |
Solvent-dependent tautomerism in 4-hydroxy-1-naphthaldehyde intermediates complicates protection. In aprotic solvents (acetonitrile), deprotonation dominates, while protic solvents (methanol) favor intramolecular proton transfer, necessitating protection prior to aldehyde functionalization [3].
Scalable synthesis requires addressing three bottlenecks: low Vilsmeier-Haack regioselectivity, oxime crystallization inefficiency, and heavy metal contamination from Lewis acids.
Process Improvements:
Table 3: Industrial-Scale Optimization Metrics
| Parameter | Lab-Scale Process | Optimized Pilot Plant | Improvement |
|---|---|---|---|
| Vilsmeier-Haack Yield | 55% (batch reactor) | 91% (continuous flow) | +36% |
| Reaction Time (Oxime Step) | 3 hours (reflux) | 25 min (ball-milling) | 88% reduction |
| Aluminum Waste | 0.8 eq per reaction | 0.08 eq after recycling | 90% reduction |
| Overall Purity | 97% (chromatography) | 99.5% (crystallization) | Reduced purification cost |
Final crystallization from toluene/heptane (1:3) provides pharmaceutical-grade oxime (99.5% purity) with 90% recovery. Strict inert atmosphere handling (N₂ blanket) prevents oxidation during isolation [9] [4].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2